![molecular formula C16H16ClN3O3S B1226748 Zidapamide CAS No. 75820-08-5](/img/structure/B1226748.png)
Zidapamide
Overview
Description
Indapamide is a thiazide diuretic used to treat hypertension as well as edema due to congestive heart failure . It’s characterized by both a methylindoline and a sulfamoyl chlorobenzamide functional group .
Synthesis Analysis
There are two main synthesis routes of indapamide . The difference between these two synthesis routes is related to the transformation of 2-methylindoline (MI) in 1-amino-2-methylindoline hydrochloride (CAMI). This transformation can be performed in one step or in two steps . The common steps of the two main synthesis routes of indapamide are the conversion of 4-chloro-3-sulphamoylbenzoic acid (AcCSB) to 4-chloro-3-sulphamoylbenzoyl chloride by means of thyonyl chloride/toluene and the reaction of CAMI with 4-chloro-3-sulphamoylbenzoyl chloride .Molecular Structure Analysis
Indapamide is characterized by both a methylindoline and a sulfamoyl chlorobenzamide functional group . The molecular formula of Indapamide is C16H16ClN3O3S .Chemical Reactions Analysis
Indapamide is a thiazide-like diuretic . Thiazide-like agents are longer acting and constitute the diuretics used in most of the cardiovascular outcome trials that established benefits of treatment with diuretics .Physical And Chemical Properties Analysis
Indapamide is a small molecule . The average weight of Indapamide is 365.835 and the monoisotopic weight is 365.06008979 .Scientific Research Applications
Neuroprotective Effects
Zidapamide has shown promise in neuroprotection, particularly in the context of Parkinson's disease. Studies have highlighted its ability to improve symptoms by influencing neurotransmitter metabolism and behaviors. Notably, zidapamide was found to decrease dopamine turnover in various brain regions, including the striatum, enhancing motor performance and social activity. Furthermore, it has been observed to inhibit monoamine oxidase B (MAO-B) activity, which is linked to the improvement of both motor and non-motor symptoms in Parkinson's disease (Asanuma et al., 2010).
Antioxidant and Anti-inflammatory Properties
Research has also indicated that zidapamide possesses antioxidant and anti-inflammatory properties. These attributes are particularly relevant in the context of hepatotoxicity, as demonstrated by a study that assessed the protective effect of Zataria multiflora (a compound similar in some properties to zidapamide) against cisplatin-induced hepatotoxicity in mice. This study suggested that the hepatoprotective effects could be due to antioxidant, anti-inflammatory, and free radical scavenging activities (Karimi et al., 2017).
Potential in Cancer Therapy
Zidapamide's potential in cancer therapy has been explored, specifically in the context of drug delivery systems. Zeolitic imidazolate frameworks, chemically similar to zidapamide, have been studied for their pH-sensitive drug carrier properties. They show significant promise in cancer therapy due to their high drug loading capacity and controlled drug release properties (Sun et al., 2012).
Mechanism of Action
properties
IUPAC Name |
4-chloro-N-(1-methyl-1,3-dihydroisoindol-2-yl)-3-sulfamoylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S/c1-10-13-5-3-2-4-12(13)9-20(10)19-16(21)11-6-7-14(17)15(8-11)24(18,22)23/h2-8,10H,9H2,1H3,(H,19,21)(H2,18,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUKYXOYJMLRAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC=CC=C2CN1NC(=O)C3=CC(=C(C=C3)Cl)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6048834 | |
Record name | Zipadamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Zidapamide | |
CAS RN |
75820-08-5 | |
Record name | 3-(Aminosulfonyl)-4-chloro-N-(1,3-dihydro-1-methyl-2H-isoindol-2-yl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=75820-08-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Zidapamide [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075820085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zipadamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6048834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Zidapamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.180 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ZIDAPAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7KU1MIY58 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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